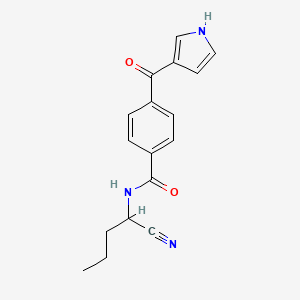
N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide is a complex organic compound characterized by its unique structure, which includes acenaphthylene and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide typically involves the reaction of acenaphthylene derivatives with thiophene-2,5-dicarboxylic acid. The process often employs a condensation reaction facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted thiophene compounds, which can be further utilized in various applications .
Applications De Recherche Scientifique
N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers due to its conjugated structure.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Studies: Employed in studies involving fluorescence and luminescence due to its unique optical properties.
Industrial Applications: Utilized in the synthesis of advanced materials such as carbon nanotubes and other nanostructures.
Mécanisme D'action
The mechanism of action of N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide involves its interaction with molecular targets through its conjugated system. This allows it to participate in electron transfer processes, making it effective in applications such as catalysis and sensing. The thiophene moiety plays a crucial role in its electronic properties, facilitating interactions with various biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(3,5-dicarboxylphenyl)-thiophene-2,5-dicarboxamide
- N,N’-bis(pyridin-3-ylmethyl)naphthalene-2,6-dicarboxamide
- Perylene bis(dicarboximide)
Uniqueness
N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide is unique due to its combination of acenaphthylene and thiophene units, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics .
Propriétés
IUPAC Name |
2-N,5-N-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O2S/c33-29(31-23-13-11-19-9-7-17-3-1-5-21(23)27(17)19)25-15-16-26(35-25)30(34)32-24-14-12-20-10-8-18-4-2-6-22(24)28(18)20/h1-6,11-16H,7-10H2,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZDCSYZLCQVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(S4)C(=O)NC5=CC=C6CCC7=C6C5=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethylphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2757099.png)

![Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate](/img/structure/B2757107.png)

![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2757110.png)
![2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2757111.png)




